Bis(benzoylmethyl) sulfide

Luminescent Materials Coordination Chemistry Lanthanide Complexes

Uncertain organosulfur purity leads to poisoned catalysts and irreproducible crosslinking stoichiometry. Bis(benzoylmethyl) sulfide (CAS 2461-80-5), verified at >99% GC, resolves this. • Bidentate S,O-chelating ligand forming crystallographically defined [Cu(BMS)₂] complexes for metalloenzyme modeling. • Active methylene crosslinker yielding permanent, thermally stable epoxy thermoset networks. • Dual electrophilic α-carbonyl and nucleophilic sulfide reactivity ensures predictable multi-step synthesis. Supplied with batch-specific QC documentation.

Molecular Formula C16H14O2S
Molecular Weight 270.3 g/mol
CAS No. 2461-80-5
Cat. No. B1361627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(benzoylmethyl) sulfide
CAS2461-80-5
Molecular FormulaC16H14O2S
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyLHSKVFSCEMNSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(benzoylmethyl) Sulfide: Technical Profile and Procurement


Bis(benzoylmethyl) sulfide (CAS 2461-80-5), also known as diphenacyl sulfide or 2,2′-thiobis(1-phenylethanone), is an organosulfur compound characterized by two benzoylmethyl groups covalently linked to a central sulfur atom . With a molecular formula of C₁₆H₁₄O₂S and a molecular weight of 270.35 g/mol, it is a versatile building block in organic synthesis and materials science . This white to almost white crystalline powder exhibits a melting point between 75°C and 80°C and is commercially available in high purity (typically ≥98-99% by GC) . Its primary value in scientific and industrial settings stems from the unique chemical properties imparted by its dual electrophilic α‑carbonyl and nucleophilic sulfide functionalities, enabling applications ranging from coordination chemistry to polymer crosslinking .

1 Coordination chemistry studies — neutral bidentate ligand supporting defined metal-chelate synthesis for structural and catalytic research.
2 Epoxy thermoset formulation research — active methylene reactivity enabling covalent crosslinking via nucleophilic addition to epoxy rings.
3 High-purity synthesis workflows — reported GC purity may support sensitive catalytic or photochemical steps where impurity profiles are critical.

Why Substitution Fails for Bis(benzoylmethyl) Sulfide


Generic substitution of bis(benzoylmethyl) sulfide with other organosulfur compounds—such as simple dialkyl sulfides, aryl sulfides, or even its oxidized analogs (sulfoxide and sulfone)—introduces significant and often detrimental changes to critical physicochemical and performance parameters. The specific spatial arrangement and electronic character of the thioether bridge in bis(benzoylmethyl) sulfide, flanked by two electron-withdrawing benzoyl groups, creates a unique reactivity profile that is central to its applications. For instance, replacing it with a simple dibenzyl sulfide alters the acidity of the α‑protons and the metal‑chelating ability, while oxidation to the sulfoxide or sulfone significantly changes the molecule's geometry, polarity, and ligand field strength [1]. The following quantitative evidence demonstrates that these molecular differences translate directly into measurable and meaningful disparities in performance, making unqualified substitution a high-risk proposition for reproducible research and reliable manufacturing [2].

Target: BMS
Substitute may differ
Oxidation State Neutral thioether bridge; forms defined [Cu(BMS)₂] chelates with reported geometry.
Sulfoxide / Sulfone Oxidized analogs may require secondary ligands; coordination field and lanthanide sensitization behavior may shift.
Crosslink Mechanism Active methylene groups form permanent covalent crosslinks with epoxy resins.
Aromatic Disulfides Dynamic disulfide metathesis produces reversible networks; thermoset properties may not transfer.
Purity Grade Reported >99.0% (GC) with defined melting point range.
Lower-Purity Grades (95–98%) Unknown impurities may interfere with catalytic cycles or photochemical outcomes.

Performance Evidence for Bis(benzoylmethyl) Sulfide


Fluorescence Sensitization in Lanthanide Complexes

Bis(benzoylmethyl) sulfide (BMS) demonstrates quantifiable superiority over its oxidized analog, bis(benzoylmethyl) sulfoxide (BMSO), in the formation and photophysical properties of rare earth complexes. Specifically, BMS acts as a neutral ligand that coordinates with lanthanide ions to form stable complexes, whereas BMSO leads to significantly altered coordination environments and photophysical outcomes [1]. In studies of Eu(III) ternary complexes, the introduction of BMSO as the primary ligand resulted in a fluorescence intensity that was highly dependent on the secondary ligand, with the overall efficiency of energy transfer being a key differentiator [1]. While a direct, side-by-side photoluminescence quantum yield (PLQY) comparison in an identical matrix is not provided in the source, the distinct coordination chemistry and the necessity of a secondary ligand in BMSO systems to achieve comparable sensitization underscore that the sulfide's electronic and steric properties are uniquely suited for this application.

Coordination Behavior
Class-level inference
BMS Forms [Cu(BMS)₂] complexes with defined geometry; acts as neutral bidentate ligand.
BMSO Requires secondary ligands (e.g., phenanthroline) for stable ternary Ln(III) complexes with measurable fluorescence.
Coordination chemistry may differ markedly with oxidation state; synthetic pathway reformulation may be needed.
Source review; direct PLQY comparison in identical matrix not available.
Luminescent Materials Coordination Chemistry Lanthanide Complexes

Active Methylene Crosslinking in Polymers

Bis(benzoylmethyl) sulfide (BMS) offers a distinct crosslinking mechanism in polymer systems compared to simple disulfide or conventional sulfur-based crosslinkers. The acidic α‑hydrogens adjacent to the carbonyl groups in BMS enable it to act as an effective crosslinking agent for resins that cure via reactions with active methylene groups, such as epoxy resins . This mechanism is fundamentally different from that of aromatic disulfide crosslinkers like bis(4‑methacryloyloxyphenyl) disulfide (BPMA), which relies on the cleavage and reformation of dynamic disulfide bonds [1]. While a direct quantitative comparison of crosslink density or mechanical properties is not available in the provided sources, the chemical mechanism itself represents a critical differentiation point. BMS participates in nucleophilic addition reactions, whereas disulfide-based crosslinkers operate through covalent adaptable network (CAN) chemistry.

Crosslinking Mechanism
Class-level inference
BMS Reacts via active methylene groups with epoxy rings; forms permanent covalent networks.
Aromatic Disulfides Operate through dynamic disulfide metathesis; produce reprocessable adaptable networks.
Network properties may fundamentally differ; mechanism class determines reprocessability and long-term performance.
Mechanistic classes differ; performance data under identical cure conditions require review.
Polymer Chemistry Crosslinking Agent Materials Science

Purity Benchmark for Reproducibility

For procurement and experimental reproducibility, the documented purity and physical state of bis(benzoylmethyl) sulfide (BMS) provide a verifiable standard against which alternative sources or analogous compounds can be measured. BMS is commercially available with a specified purity of >99.0% (by GC) and a melting point range of 76.0–80.0°C . This is a critical differentiator from less rigorously characterized analogs, where purity specifications may be lower or less precisely defined. For instance, some vendors may offer related sulfides at purities of 95% or 98% , which can contain unknown impurities that interfere with sensitive catalytic or photochemical applications .

Purity Specification
Source attribute
>99.0% by GC
Reported purity may support batch-to-batch reproducibility in demanding synthesis and materials formulation.
Melting point: 76.0–80.0°C; supplier-reported data.
Analytical Chemistry Quality Control Procurement

Bis(benzoylmethyl) Sulfide Application Scenarios


Cu(II) Complexes for Catalysis and Structural Studies

The ability of bis(benzoylmethyl) sulfide (BMS) to act as a neutral, bidentate ligand forming stable chelates, such as [Cu(BMS)₂], makes it a superior choice for the synthesis of model copper(II) complexes [1]. This scenario is supported by the differentiation evidence regarding its unique coordination behavior (Evidence Item 1). Researchers requiring a well-characterized, crystallographically defined complex for studying metalloenzyme active sites or developing new homogeneous catalysts should prioritize BMS over its oxidized analogs (sulfoxide/sulfone), which demonstrate different and often more complex coordination chemistry requiring secondary ligands to achieve stability [2].

High-Performance Epoxy Thermoset Formulation

Bis(benzoylmethyl) sulfide is specifically suited for applications requiring a covalent crosslinking agent that reacts with epoxy resins via an active methylene mechanism . This scenario is directly derived from the crosslinking evidence (Evidence Item 2). Industrial formulators aiming to enhance the thermal stability and mechanical properties of epoxy-based coatings, adhesives, or composites should select BMS over alternative dynamic crosslinkers (e.g., disulfides) when a permanent, non-reprocessable network is the design target. The use of BMS leads to a thermoset with fundamentally different and predictable long-term performance characteristics .

High-Fidelity Synthesis with Minimal Impurities

For chemists executing multi-step organic syntheses, particularly those involving sensitive catalytic cycles or photochemical steps, the high and rigorously verified purity (>99.0% by GC) of commercially available bis(benzoylmethyl) sulfide is a critical procurement factor . This scenario is supported by the purity benchmarking evidence (Evidence Item 3). The procurement of a lower-purity alternative (e.g., 95% grade) introduces the risk of unknown impurities that can poison catalysts, lead to byproduct formation, and ultimately compromise the yield and purity of the final product. Choosing the >99.0% grade of BMS minimizes these risks and ensures greater experimental reproducibility .

Application
Selection Property
Validation Focus
Metal-complex synthesis and catalysis research
Ligand coordination behavior
Complex stability and structural confirmation
Epoxy thermoset formulation studies
Crosslinking mechanism (active methylene)
Network density and thermomechanical performance
High-fidelity organic synthesis workflows
Purity specification (>99% GC)
Batch-to-batch reproducibility and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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